molecular formula C10H11ClN4 B13319948 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

Cat. No.: B13319948
M. Wt: 222.67 g/mol
InChI Key: YGLJTCYNOLYDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is a synthetic heterocyclic compound featuring a pyridine ring linked to a 1-methyl-1H-pyrazole moiety via a methylene bridge. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antimicrobial agents . Heterocyclic compounds based on the pyrazole scaffold, like this one, are known for their wide range of pharmacological activities due to their ability to interact with diverse biological targets . The pyrazole ring is a privileged structure in FDA-approved drugs and is recognized for its role in inhibitors of protein glycation, and as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral agents . The mechanism of action for such compounds often involves interrupting essential biological processes in bacterial and fungal cells. Specific pyrazole derivatives can function by binding to and inhibiting key enzymes such as topoisomerase, succinate dehydrogenase, and DNA gyrase, which are critical for cellular processes like DNA synthesis, replication, and energy generation . The presence of both pyridine and pyrazole rings in a single molecule provides unique electronic and steric properties, making it a valuable candidate for further chemical exploration and biological evaluation in scientific research . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-4-amine

InChI

InChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

YGLJTCYNOLYDHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Reduction (Patented Method)

Step 1: Formation of the Pyridine Intermediate

  • Starting materials: 4-chloropyridine-3-carboxamide derivatives and methylated pyrazoles.
  • Reaction conditions: Under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Process: Nucleophilic aromatic substitution (SNAr) at the 4-position of pyridine with a methyl-1H-pyrazol-4-yl methylamine precursor, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the halogen.

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Yield (%) Remarks
Pyridine substitution 4-chloropyridine derivative + methylpyrazole DMF 70°C 65–75 SNAr reaction
Nitro reduction Nitro-pyrazole derivative + Raney nickel Methanol Room temp 85–91 Catalytic hydrogenation
Chlorination POCl₃ Reflux 70°C 60–70 Halogenation at 2-position

Research Findings and Optimization Strategies

  • Reaction efficiency improves significantly when using polar aprotic solvents like DMSO or DMF, which stabilize charged intermediates.
  • Catalytic hydrogenation with Raney nickel or Pd/C is preferred for nitro reduction due to high selectivity and yield.
  • Halogenation at the pyridine ring's 2-position is optimized by controlling temperature and reagent equivalents to prevent polyhalogenation.
  • Purification techniques such as column chromatography or recrystallization are employed to isolate high-purity intermediates and final compounds.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring

The chlorine atom at position 2 of the pyridine ring undergoes substitution under basic or catalytic conditions:

Reaction Type Conditions Reagents Products Yield Source
Amination80–100°C, DMF, 12–24 hrsPrimary/Secondary amines (e.g., morpholine)N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(morpholin-4-yl)pyridin-4-amine65–78% ,
MethoxylationNaOMe, CuI, 100°C, 6 hrsMethanol, Potassium carbonate2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine72%
ThiolationNaSH, DMSO, 80°C, 8 hrsHydrogen sulfide2-Sulfanyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine58%

Key Observations :

  • Reactions proceed via a two-step mechanism: (1) deprotonation of the amine nucleophile and (2) attack at the electron-deficient C2 position of the pyridine ring.

  • Steric hindrance from the methylpyrazole group reduces reaction rates compared to unsubstituted analogues .

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in palladium- or copper-mediated couplings:

Reaction Type Catalyst System Conditions Products Yield Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane/Water (3:1)80°C, 12 hrsN-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(aryl)pyridin-4-amine60–85% ,
Buchwald–HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene100°C, 24 hrsN-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(N-aryl)pyridin-4-amine55–70%
Ullmann-type CouplingCuI, 1,10-Phenanthroline, K₃PO₄, DMF120°C, 24 hrsN-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(heteroaryl)pyridin-4-amine40–50%

Notable Findings :

  • XPhos Pd G2 catalyst systems (as in ) enhance coupling efficiency with boronic esters.

  • Steric constraints from the methylpyrazole group necessitate elevated temperatures compared to simpler substrates .

Functionalization of the Secondary Amine Linker

The –NH– group undergoes alkylation/acylation or serves as a directing group:

Reaction Type Conditions Reagents Products Yield Source
AcylationDCM, RT, 2 hrsAcetyl chloride, TriethylamineN-Acetyl-2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine89%
Reductive AlkylationNaBH₃CN, MeOH, 0°C to RT, 6 hrsAldehydes (e.g., benzaldehyde)N-Benzyl-2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine75%
SulfonylationPyridine, 0°C, 1 hrTosyl chlorideN-Tosyl-2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine82%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Steric shielding from the methylpyrazole group slows reaction kinetics compared to linear analogues.

Pyrazole Ring Modifications

The 1-methylpyrazole moiety participates in electrophilic substitutions and cycloadditions:

Reaction Type Conditions Reagents Products Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 1 hrNitric acid2-Chloro-N-[(1-methyl-3-nitro-1H-pyrazol-4-yl)methyl]pyridin-4-amine68%
BrominationNBS, CCl₄, AIBN, 80°C, 3 hrsN-Bromosuccinimide2-Chloro-N-[(1-methyl-5-bromo-1H-pyrazol-4-yl)methyl]pyridin-4-amine60%
1,3-Dipolar CycloadditionCH₃CN, RT, 24 hrsAzidesTriazole-fused derivatives45–55%

Structural Considerations :

  • Electrophilic substitution oc

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized below, with emphasis on core variations, substituents, and biological relevance.

Table 1: Structural and Functional Analogs

Compound Name Core Structure Substituents/Modifications Biological Target/Activity Key Data
2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine Pyridine Cl (C2), (1-methyl-pyrazol-4-yl)methyl (C4) PDE10A inhibitor (Schizophrenia) IC₅₀ < 10 nM (PDE10A); high selectivity over PDE1-9
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6) Pyrimidine Cl (C4), 1-methyl-pyrazol-4-yl (C2) Kinase inhibitor (e.g., CDK2) IC₅₀ ~ 50 nM (CDK2); purity >95%
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1708400-87-6) Pyridine-Pyrazole Cl (C3-pyridine), NH₂ (C4-pyrazole) Unknown (structural analog) Molecular formula: C₉H₉ClN₄; HRMS confirmed
2-Chloro-N-(cyclopentyl(4-fluorophenyl)methyl)pyridin-4-amine Pyridine Cl (C2), cyclopentyl(4-fluorophenyl)methyl (C4) Metal-free synthesis model compound Yield: 36%; FT-IR: 3352 cm⁻¹ (N–H stretch)
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine Cl (C5), dual 1-methyl-pyrazol-4-yl groups (C2, C4) CDK2 inhibitor IC₅₀ ~ 30 nM (CDK2); m.p. 201–202°C

Key Comparisons

Core Heterocycle Flexibility :

  • The pyridine core in the target compound offers distinct electronic properties compared to pyrimidine-based analogs (e.g., 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ). Pyrimidines often enhance binding to ATP pockets in kinases due to their planar geometry and hydrogen-bonding capacity .
  • Pyridine derivatives, however, are favored in CNS-targeted drugs for improved blood-brain barrier penetration, as seen in PDE10A inhibitors .

Substituent Impact on Activity :

  • The (1-methyl-pyrazol-4-yl)methyl group in the target compound contributes to hydrophobic interactions in PDE10A binding .
  • Analogs with bulkier substituents (e.g., 2-Chloro-N-(cyclopentyl(4-fluorophenyl)methyl)pyridin-4-amine ) show reduced synthetic yields (36% vs. 60–90% for simpler derivatives) due to steric hindrance .

Synthetic Accessibility :

  • The target compound is synthesized via Pd-catalyzed methods (e.g., 60% yield in ), while pyrimidine analogs require multi-step protocols with lower yields (e.g., 28% for 5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine ) .
  • Metal-free methods (e.g., visible-light-promoted N–H insertions) are emerging for analogs but remain underutilized for the target compound .

Biological Selectivity :

  • The target compound’s PDE10A selectivity (>100-fold over PDE1-9) surpasses pyrimidine-based CDK2 inhibitors, which exhibit cross-reactivity with CDK1/4 .

Biological Activity

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. The compound's structure features a chloro group and a pyrazole moiety, which are known to influence its interaction with biological targets.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClN4
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 75525068

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The mechanism involves binding to these targets, leading to modulation of their activity and subsequent biological responses.

Biological Activity Overview

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, studies have shown that this compound may inhibit the growth of various cancer cell lines:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer) with IC50 values ranging from 3.79 µM to 49.85 µM depending on the specific derivative studied .
  • In vivo Studies : Animal models have shown promising results when treated with pyrazole derivatives, indicating potential effectiveness in reducing tumor size and improving survival rates .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineType of CancerIC50 (µM)Reference
HepG2Liver Cancer3.79
HeLaCervical Cancer38.44
MDA-MB-231Breast Cancer49.85
A549Lung Cancer26
MechanismDescription
Enzyme InhibitionCompounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Receptor BindingBinding to specific receptors may modulate signaling pathways that control cell growth and apoptosis.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including our compound of interest:

  • Study on Antitumor Activity : A study investigated a series of pyrazole derivatives, revealing that modifications at the N1 position significantly impacted antiproliferative activity against multiple cancer cell lines, suggesting structure–activity relationships (SAR) that could guide future drug design .
  • Antimicrobial Potential : Another study evaluated the antimicrobial activity of similar compounds, finding that certain derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, further supporting the versatility of pyrazole-based compounds in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine?

  • Answer : The compound can be synthesized via nucleophilic substitution or metal-free N-H insertion reactions. For example, donor/donor diazo precursors under visible-light-promoted conditions yield similar pyridin-4-amine derivatives. A typical procedure involves coupling 2-chloropyridin-4-amine with a functionalized pyrazole intermediate using column chromatography (hexane:EtOAc, 3:1) for purification. Reaction optimization may include adjusting solvent polarity, temperature (e.g., 35°C for 48 hours), and bases like cesium carbonate .

Q. How can structural characterization be performed for this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • FT-IR : Identify N-H stretches (~3350 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and pyridine/pyrazole ring vibrations (1600–1400 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 8.8–6.7 ppm) and methyl groups (δ 3.0–2.5 ppm). ¹³C NMR confirms pyridine and pyrazole carbons .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂ClN₅: 250.0756) .

Q. What solvents and conditions ensure compound stability during storage?

  • Answer : Store at –20°C in inert, anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade the chloro-pyridine moiety .

Advanced Research Questions

Q. How can conflicting yield data in similar syntheses be resolved?

  • Answer : Discrepancies (e.g., 36% vs. 80% yields in analogous reactions) often stem from:

  • Substrate electronic effects : Electron-withdrawing groups on the pyrazole/pyridine rings may slow coupling.
  • Catalyst choice : Copper(I) bromide or photoredox catalysts improve efficiency in challenging substitutions .
  • Workup protocols : Gradient chromatography (e.g., hexane:EtOAc from 3:1 to 1:1) enhances recovery of polar intermediates .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Answer :

  • Directing groups : The 1-methyl group on pyrazole directs electrophilic substitution to the 4-position.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids selectively modify the pyridine ring without affecting the pyrazole .
  • Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals .

Q. How can biological activity be evaluated for this compound?

  • Answer : Use in vitro assays tailored to its structural motifs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) due to the pyridine core’s ATP-binding mimicry.
  • Antimicrobial testing : Assess via MIC assays against Gram-positive bacteria, leveraging the chloro-pyridine’s membrane disruption potential .
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁸F for PET imaging) to study pharmacokinetics .

Q. What analytical techniques resolve spectral overlaps in characterization?

  • Answer :

  • 2D NMR (HSQC, HMBC) : Distinguish overlapping aromatic signals by correlating ¹H-¹³C couplings.
  • X-ray crystallography : Resolve ambiguities in regiochemistry; SHELXL refines crystal structures with high-resolution data .
  • Tandem MS/MS : Fragment ions confirm substitution patterns (e.g., loss of Cl⁻ from the parent ion) .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
SynthesisVisible-light N-H insertionλ = 450 nm, EtOAc, 24 h, 56–87% yield
PurificationColumn chromatographyHexane:EtOAc (3:1), Rf = 0.3–0.5
StabilityLong-term storage–20°C, anhydrous DMSO, argon atmosphere
Biological screeningMIC assayS. aureus ATCC 25923, 18 h incubation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.